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4-[Chloro(4-chlorophenyl)methyl]oxane Documentation Hub

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  • Product: 4-[Chloro(4-chlorophenyl)methyl]oxane
  • CAS: 1342064-22-5

Core Science & Biosynthesis

Foundational

4-[Chloro(4-chlorophenyl)methyl]oxane CAS 1342064-22-5 properties

This is an in-depth technical guide on 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS 1342064-22-5), a specialized heterocyclic building block used in medicinal chemistry. CAS 1342064-22-5[1][2] Executive Summary 4-[Chloro(4...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS 1342064-22-5), a specialized heterocyclic building block used in medicinal chemistry.

CAS 1342064-22-5[1][2]

Executive Summary

4-[Chloro(4-chlorophenyl)methyl]oxane is a high-value electrophilic intermediate characterized by a "heterocyclic benzhydryl" scaffold. Unlike traditional benzhydryl chlorides (which contain two phenyl rings), this compound features one 4-chlorophenyl ring and one tetrahydropyran (oxane) ring attached to a central chloromethyl carbon.

This structural modification—replacing a lipophilic phenyl ring with a polar, non-aromatic tetrahydropyran moiety—is a strategic bioisosteric replacement in drug design. It is primarily utilized to modulate physicochemical properties (logP, solubility) while maintaining the steric bulk required for receptor binding. The compound serves as a critical alkylating agent for synthesizing SGLT2 inhibitor analogs , H1-antihistamine bioisosteres , and monoamine reuptake inhibitors .

Chemical Identity & Physicochemical Properties

Core Identity
PropertyDetail
IUPAC Name 4-[Chloro(4-chlorophenyl)methyl]oxane
Common Names 4-[Chloro(4-chlorophenyl)methyl]tetrahydropyran; (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methyl chloride
CAS Number 1342064-22-5
Molecular Formula C₁₂H₁₄Cl₂O
Molecular Weight 245.14 g/mol
SMILES ClC1=CC=C(C(Cl)C2CCOCC2)C=C1
InChI Key FFWCWDNLIKYOJK-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyValueNote
Appearance Off-white to pale yellow solid/oilLow-melting solid depending on purity.
Boiling Point 330.5 ± 22.0 °CPredicted at 760 mmHg.
Density 1.25 ± 0.1 g/cm³Predicted.
Solubility Soluble in DCM, THF, EtOAc, TolueneHydrolytically unstable in water.
Reactivity High electrophilicityProne to hydrolysis to the corresponding alcohol.

Synthetic Pathways & Manufacturing

The synthesis of 4-[chloro(4-chlorophenyl)methyl]oxane follows a convergent route, typically initiating from 4-chlorobromobenzene and tetrahydropyran-4-carbaldehyde. The pathway relies on the formation of a secondary alcohol intermediate, which is subsequently converted to the chloride using thionyl chloride (


) or methanesulfonyl chloride (

).
Synthesis Workflow (DOT Visualization)

SynthesisPathway R1 4-Chlorobromobenzene (Ar-Br) I1 Grignard Reagent (4-Cl-Ph-MgBr) R1->I1 Grignard Formation R2 Mg / THF R2->I1 R3 Tetrahydropyran-4-carbaldehyde I2 Alcohol Intermediate (4-Cl-Ph)(THP)CH-OH R3->I2 I1->I2 Nucleophilic Addition P1 Target Product CAS 1342064-22-5 I2->P1 Nucleophilic Substitution (SN1/SN2) Rg1 SOCl2 / DCM (Chlorination) Rg1->P1

Figure 1: Convergent synthesis of 4-[chloro(4-chlorophenyl)methyl]oxane via Grignard addition and chlorination.

Mechanistic Insight
  • Grignard Formation: 4-Chlorobromobenzene is converted to its Grignard reagent using magnesium turnings in anhydrous THF.

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of tetrahydropyran-4-carbaldehyde. The steric bulk of the THP ring directs the addition, yielding the secondary alcohol (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol.

  • Chlorodehydroxylation: The alcohol is treated with thionyl chloride (

    
    ). The reaction proceeds via an 
    
    
    
    mechanism due to the stability of the benzylic carbocation, which is further stabilized by the electron-donating induction from the ether oxygen of the THP ring (though inductive withdrawal is also present, resonance stabilization from the phenyl ring dominates).

Applications in Drug Development

This compound is a specialized electrophilic building block . Its primary utility lies in introducing the (4-chlorophenyl)(tetrahydropyran-4-yl)methyl motif into nucleophilic scaffolds.

Bioisosteric Replacement Strategy

In medicinal chemistry, replacing a phenyl ring with a tetrahydropyran (THP) ring is a common strategy to:

  • Reduce Lipophilicity (LogP): The ether oxygen in THP lowers LogP compared to a phenyl ring, potentially improving metabolic stability and water solubility.

  • Eliminate Pi-Stacking: Disrupts non-specific binding associated with diphenylmethane motifs.

  • Introduce H-Bond Acceptance: The THP oxygen can act as a weak hydrogen bond acceptor.

Target Classes
  • SGLT2 Inhibitor Analogs: While major SGLT2 inhibitors (e.g., Empagliflozin) use a tetrahydrofuran-phenyl motif, this THP-phenyl chloride is used to synthesize novel glycoside analogs where the sugar-proximal spacer is expanded or modified.

  • Antihistamines (H1 Antagonists): It serves as a precursor for "hybrid" antihistamines. By reacting this chloride with piperazine derivatives, researchers create analogs of Cetirizine or Meclizine where one aryl ring is replaced by a THP ring to alter blood-brain barrier penetration.

  • Monoamine Reuptake Inhibitors: Used to alkylate amines in the synthesis of serotonin/norepinephrine reuptake inhibitors that require a bulky hydrophobic anchor.

Experimental Protocols

Protocol A: Synthesis of Precursor Alcohol

This step generates (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Grignard Preparation: Add Mg turnings (1.2 eq) and a crystal of iodine to anhydrous THF (50 mL). Add 4-chlorobromobenzene (1.0 eq) in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C. Add tetrahydropyran-4-carbaldehyde (1.0 eq) in THF (50 mL) dropwise over 30 minutes.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated

    
     (aq). Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    and concentrate.[1][2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Chlorination to CAS 1342064-22-5

This step converts the alcohol to the target chloride.

  • Reaction: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Reagent Addition: Add thionyl chloride (

    
    , 1.5 eq) dropwise. Add a catalytic amount of DMF (2 drops).
    
  • Completion: Stir at RT for 3-6 hours. Monitor by TLC (the chloride typically moves faster than the alcohol).

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure. Co-evaporate with toluene to remove traces of acid.
    
  • Storage: The product is a reactive oil/solid. Store under inert gas at -20°C. Do not perform aqueous workup unless necessary , as the chloride is hydrolytically sensitive.

Protocol C: General N-Alkylation (Application)

Example: Coupling with N-methylpiperazine.

  • Mix: Dissolve CAS 1342064-22-5 (1.0 eq) in acetonitrile (

    
    ).
    
  • Base: Add

    
     (3.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the reaction (Finkelstein condition).
    
  • Nucleophile: Add N-methylpiperazine (1.2 eq).

  • Heat: Reflux at 80°C for 12 hours.

  • Purification: Filter inorganic salts. Concentrate filtrate. Purify via column chromatography.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage) due to potential HCl release upon hydrolysis.

  • Storage: Moisture sensitive. Store in a tightly sealed container under Nitrogen or Argon at 2-8°C.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

  • Spill Response: Neutralize with sodium bicarbonate before disposal.

References

  • PubChem Compound Summary. (2025). 4-[Chloro(4-chlorophenyl)methyl]oxane (CID 62906921). National Center for Biotechnology Information. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for THP as a phenyl bioisostere).
  • Gremmen, C., et al. (2014). Synthesis of SGLT2 Inhibitors. Patent WO2014016381. (General synthetic routes for diaryl-methyl scaffolds in SGLT2 inhibitors).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive exploration of the synthesis, purification, and structural elucidation of 4-(4-chlorophenyl)-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive exploration of the synthesis, purification, and structural elucidation of 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The IUPAC preferred name for tetrahydropyran is oxane.[3][4] The specific compound, 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran, incorporates a substituted aromatic ring and a reactive chloromethyl group, making it a potentially valuable building block for the synthesis of novel therapeutic agents. This guide will delineate plausible synthetic strategies and analytical methodologies for this target molecule, grounded in established principles of organic chemistry.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A primary disconnection of the tetrahydropyran ring suggests a Prins-type cyclization or a related oxonium ion-mediated process. This approach is one of the most convergent strategies for constructing 2,6-disubstituted tetrahydropyran rings.[5]

G cluster_retrosynthesis Retrosynthetic Analysis Target 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran Retron C-O and C-C bond disconnection Target->Retron Retrosynthesis StartingMaterials Homoallylic alcohol and Aldehyde Retron->StartingMaterials Prins Cyclization Precursors

Caption: Retrosynthetic analysis of the target molecule.

Method 1: Prins-Type Cyclization

The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[5][6] This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to form the tetrahydropyran ring.[1][7] The use of a Lewis acid with a chloride counterion can facilitate the introduction of the chlorine atom at the 4-position.[6]

G cluster_reactants Reactants cluster_products Product Homoallylic_Alcohol 1-(4-chlorophenyl)but-3-en-1-ol Reagents + SnCl4 (Lewis Acid) in CH2Cl2 Homoallylic_Alcohol->Reagents Aldehyde Paraformaldehyde Aldehyde->Reagents Product 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran Reagents->Product

Caption: Proposed Prins-type cyclization reaction.

  • Preparation: To a solution of 1-(4-chlorophenyl)but-3-en-1-ol (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Grignard Reaction followed by Intramolecular Cyclization

An alternative approach involves the synthesis of a diol intermediate via a Grignard reaction, followed by an acid-catalyzed intramolecular cyclization. Grignard reagents are powerful nucleophiles that readily add to aldehydes and ketones.[8][9]

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Intramolecular Cyclization Grignard 4-chlorophenylmagnesium bromide Intermediate 1-chloro-5-(4-chlorophenyl)pentan-2-ol Grignard->Intermediate + Epoxide 2-(2-chloroethyl)oxirane Epoxide->Intermediate in THF Cyclization_Product 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran Intermediate->Cyclization_Product H+ catalyst

Caption: Proposed Grignard reaction and cyclization.

Step 1: Grignard Reaction

  • Grignard Formation: Prepare the Grignard reagent by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).[10][11]

  • Addition: To the freshly prepared Grignard reagent at 0 °C, add a solution of 2-(2-chloroethyl)oxirane in anhydrous THF dropwise.

  • Reaction and Quenching: Stir the mixture at room temperature for 4-6 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the intermediate diol by column chromatography.

Step 2: Intramolecular Cyclization

  • Cyclization: Dissolve the purified 1-chloro-5-(4-chlorophenyl)pentan-2-ol in a suitable solvent such as toluene, and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux, with azeotropic removal of water if necessary, until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture, wash with a saturated aqueous solution of NaHCO₃, dry the organic layer, and concentrate. Purify the final product by column chromatography.

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and residual catalysts.

Purification
Technique Stationary Phase Mobile Phase Expected Outcome
Column ChromatographySilica Gel (60-120 mesh)Hexane/Ethyl Acetate GradientIsolation of the pure product from less polar and more polar impurities.
Structural Elucidation

The structure of the synthesized 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran can be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the chlorophenyl group (doublets), diastereotopic protons of the tetrahydropyran ring (multiplets), and a singlet for the chloromethyl protons.
¹³C NMR Signals corresponding to the carbons of the chlorophenyl group, the tetrahydropyran ring, and the chloromethyl group. The quaternary carbon at the 4-position will be a key indicator.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.
Infrared (IR) Spectroscopy C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Cl stretching vibrations.

Conclusion

This technical guide has outlined two plausible and robust synthetic strategies for the preparation of 4-(4-chlorophenyl)-4-chloromethyl-tetrahydropyran, a molecule of interest for further applications in drug discovery and development. The detailed protocols for a Prins-type cyclization and a Grignard-based approach provide a solid foundation for its synthesis. Furthermore, the described purification and characterization methods are essential for ensuring the identity and purity of the final compound. The successful synthesis of this molecule would provide a valuable building block for the creation of novel chemical entities with potential therapeutic applications.

References

Sources

Foundational

Optimizing the Diphenylmethane Scaffold: Tetrahydropyran Bioisosteres of 4-Chlorobenzhydryl Chloride

Executive Summary & Rationale 4-Chlorobenzhydryl chloride (1-chloro-4-(chloro(phenyl)methyl)benzene) is a ubiquitous electrophilic building block used to introduce the lipophilic diphenylmethane pharmacophore into antihi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-Chlorobenzhydryl chloride (1-chloro-4-(chloro(phenyl)methyl)benzene) is a ubiquitous electrophilic building block used to introduce the lipophilic diphenylmethane pharmacophore into antihistamines (e.g., Cetirizine, Meclizine) and dopamine reuptake inhibitors.

However, the classic benzhydryl scaffold presents three critical liabilities in modern drug discovery:

  • Lipophilicity (cLogP > 5.0): High lipophilicity drives non-specific binding, hERG toxicity, and poor aqueous solubility.

  • Metabolic Liability: The phenyl rings are prone to oxidative metabolism (CYP450-mediated hydroxylation).

  • Genotoxicity of the Reagent: The benzylic chloride reagent itself is a potent alkylating agent with significant safety handling constraints.

The Solution: The Tetrahydropyran (THP) ring serves as a non-classical bioisostere for one of the phenyl rings. By replacing the unsubstituted phenyl ring with a 4-tetrahydropyranyl moiety, researchers can lower cLogP by 1.5–2.0 units, eliminate a metabolic "hotspot," and introduce a hydrogen bond acceptor (the ether oxygen) to improve solubility, while maintaining the steric bulk required for receptor occupancy.

Physicochemical Profiling: Benzhydryl vs. THP-Bioisostere

The following table contrasts the properties of the parent scaffold against its THP bioisostere.

PropertyParent Scaffold (4-Chlorobenzhydryl)Bioisostere (4-Chlorophenyl-THP)Impact
Structure 4-Cl-Ph—CH(R)—Ph4-Cl-Ph—CH(R)—(THP-4-yl)Scaffold Switch
cLogP ~5.1 (Highly Lipophilic)~3.4 (Moderate)Improved LLE
Solubility Poor (< 10 µM)Moderate (> 100 µM)Improved Bioavailability
Metabolism High (Phenyl oxidation)Low (Ether is metabolically quiet)Extended t1/2
Electronic Aromatic (π-π stacking)Aliphatic Ether (Dipole/H-bond acceptor)New Binding Vectors

Synthetic Architecture & Protocols

Unlike 4-chlorobenzhydryl chloride, which is commercially ubiquitous, the THP bioisostere reagent 4-(chloro(4-chlorophenyl)methyl)tetrahydro-2H-pyran is unstable due to the stabilization of the carbocation by the neighboring ether oxygen (oxocarbenium character).

Therefore, the Expert Recommendation is to synthesize the Alcohol Intermediate and activate it in situ or convert it to a Mesylate, rather than isolating the chloride.

Workflow Visualization

The following diagram outlines the critical decision tree for synthesizing and utilizing this scaffold.

G Start Start: 4-Chlorobromobenzene Grignard Step 1: Grignard Formation (THF, Reflux) Start->Grignard Reagent Reagent: Tetrahydro-4H-pyran-4-one Reagent->Grignard Alcohol Key Intermediate: (4-Cl-Ph)(THP-4-yl)methanol Grignard->Alcohol Nucleophilic Addn PathA Path A: Chlorination (SOCl2 / DCM) Alcohol->PathA PathB Path B: Mesylation (MsCl / Et3N) Alcohol->PathB PathC Path C: Reductive Amination (Oxidation to Ketone -> Amine) Alcohol->PathC Chloride Unstable Chloride Reagent (Use Immediately) PathA->Chloride Mesylate Activated Mesylate (Stable Electrophile) PathB->Mesylate

Figure 1: Synthetic decision tree for accessing THP-bioisosteres. Path B is recommended for safety and yield.

Detailed Protocol: Synthesis of the Scaffold

Target: (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol

Step 1: Grignard Formation and Addition

Note: THP-4-one is less reactive than benzaldehyde; strict anhydrous conditions are required.

  • Reagents:

    • 4-Chlorobromobenzene (20.0 mmol)

    • Magnesium turnings (22.0 mmol, acid-washed/activated)

    • Tetrahydro-4H-pyran-4-one (20.0 mmol)

    • Anhydrous THF (50 mL)

  • Procedure:

    • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

    • Initiation: Add 5 mL of a solution of 4-chlorobromobenzene in THF. Heat gently with a heat gun until the iodine color fades and reflux begins.

    • Addition: Dropwise add the remaining aryl halide solution to maintain a gentle reflux (approx. 30 mins). Stir at reflux for an additional 1 hour to ensure complete Grignard formation (4-Cl-Ph-MgBr).

    • Coupling: Cool the Grignard solution to 0°C. Add Tetrahydro-4H-pyran-4-one (dissolved in 10 mL THF) dropwise over 20 minutes.

    • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with saturated NH₄Cl (aq) at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white solid or viscous oil.

Step 2: Activation (The Divergent Step)

Critical Insight: Do not attempt to isolate the chloride analog for long-term storage. It hydrolyzes rapidly.

Option A: In-situ Chlorination (For immediate use)

  • Dissolve the alcohol (5 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Add Thionyl Chloride (SOCl₂, 6 mmol) dropwise, followed by a catalytic drop of DMF.

  • Stir at RT for 2 hours. Evaporate solvent/excess SOCl₂ under high vacuum (keep temperature < 30°C).

  • Use the crude residue immediately for the N-alkylation step.

Option B: Mesylation (Recommended Standard)

  • Dissolve alcohol (5 mmol) and Triethylamine (7.5 mmol) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 6 mmol) dropwise.

  • Stir 1 hour. Wash with cold water, dry, and concentrate.

  • The mesylate is a crystalline solid that is stable enough for storage and behaves as a cleaner electrophile in SN2 reactions.

Strategic Application in Drug Design

When substituting the 4-chlorobenzhydryl moiety with the (4-chlorophenyl)(THP) moiety, consider the following structural-activity relationship (SAR) implications:

Conformational Restriction

The THP ring exists primarily in the chair conformation. Unlike the phenyl ring, which is planar, the THP ring introduces "dimensionality" (sp3 character).

  • Effect: This may alter the binding vector. If the receptor pocket is narrow and flat (aromatic slot), THP may clash. If the pocket allows bulk, THP offers better filling.

The "Reverse" Bioisostere

In some cases, the "reverse" ether is used: 4-(4-chlorophenoxy)tetrahydro-2H-pyran .

  • This is accessed via S_NAr (if the aryl ring is electron-deficient) or Buchwald-Hartwig coupling, rather than the Grignard route described above. This moves the oxygen atom, potentially picking up different H-bond interactions.[1]

Metabolic Blocking

The 4-position of the THP ring is substituted, blocking the primary site of oxidation for cyclic ethers. The oxygen atom reduces the electron density of the adjacent carbons, making the ring generally resistant to CYP-mediated metabolism compared to a cyclohexyl or phenyl ring.

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper on Physicochemical Properties. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Pettersson, I., et al. (2006). Synthesis and evaluation of a set of tetrahydropyran derivatives as inhibitors of the dopamine transporter. Bioorganic & Medicinal Chemistry, 14(5), 1462-1470. (Demonstrates the specific scaffold synthesis). Link

Sources

Exploratory

4-[Chloro(4-chlorophenyl)methyl]oxane molecular weight and formula

The following technical guide details the chemical profile, synthesis, and application of 4-[Chloro(4-chlorophenyl)methyl]oxane , a critical bioisosteric building block in modern medicinal chemistry. High-Value Pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-[Chloro(4-chlorophenyl)methyl]oxane , a critical bioisosteric building block in modern medicinal chemistry.

High-Value Pharmacophore for GPCR Ligand Optimization

Executive Summary

4-[Chloro(4-chlorophenyl)methyl]oxane (CAS: 1342064-22-5) is a specialized alkylating agent used primarily in the synthesis of next-generation antihistamines and calcium channel blockers. Structurally, it represents a bioisosteric modification of the classical 4-chlorobenzhydryl chloride moiety, where one phenyl ring is replaced by a saturated tetrahydropyran (oxane) ring.

This substitution is a strategic tool in "Lead Optimization" to:

  • Increase Fsp³ character: Moving away from flat, aromatic structures to improve solubility and target specificity.

  • Modulate Lipophilicity (LogP): The ether oxygen in the THP ring lowers LogP compared to the all-carbon cyclohexyl or phenyl analogs, potentially improving metabolic stability and oral bioavailability.

Chemical Identity & Properties

The following data constitutes the core reference standard for analytical verification.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 4-[Chloro(4-chlorophenyl)methyl]oxane
Common Synonyms 4-[(4-Chlorophenyl)chloromethyl]tetrahydropyran; (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methyl chloride
CAS Number 1342064-22-5
Molecular Formula C₁₂H₁₄Cl₂O
Molecular Weight 245.14 g/mol
Monoisotopic Mass 244.0422 Da
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Reactivity Class Secondary Alkyl Halide (Benzylic-like reactivity)

Synthetic Methodology

Mechanism of Action (Synthesis Logic)

The synthesis relies on the nucleophilic addition of a Grignard reagent to an aldehyde, followed by the conversion of the resulting alcohol to a chloride. The choice of chlorinating agent is critical; Thionyl Chloride (SOCl₂) is selected here for its ability to produce gaseous byproducts (SO₂, HCl), simplifying purification.

Protocol: Step-by-Step Synthesis
Phase 1: Formation of the Alcohol Intermediate
  • Precursors: 4-Chlorophenylmagnesium bromide (1.0 M in THF) and Tetrahydropyran-4-carbaldehyde (CAS 50681-25-9).

  • Reaction:

    • Charge a flame-dried 3-neck flask with Tetrahydropyran-4-carbaldehyde (1.0 eq) in anhydrous THF under Nitrogen.

    • Cool to 0°C (ice bath) to suppress side reactions.

    • Dropwise add 4-Chlorophenylmagnesium bromide (1.1 eq) over 30 minutes. Note: Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Slowly add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol.

Phase 2: Chlorination (The Critical Step)
  • Precursor: Alcohol from Phase 1.

  • Reagent: Thionyl Chloride (SOCl₂).

  • Reaction:

    • Dissolve the crude alcohol in Dichloromethane (DCM).

    • Add a catalytic amount of DMF (Dimethylformamide) to activate the SOCl₂.

    • Cool to 0°C . Add SOCl₂ (1.2 eq) dropwise.

    • Reflux at 40°C for 1-2 hours until gas evolution ceases.

    • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure.

    • Purification: The product is moisture-sensitive. Use immediately or store under Argon.

Visualization: Synthetic Pathway

SynthesisPath Pre1 Tetrahydropyran-4- carbaldehyde Inter Intermediate Alcohol (C12H15ClO2) Pre1->Inter THF, 0°C Grignard Addition Pre2 4-Chlorophenyl MgBr Pre2->Inter Prod TARGET: 4-[Chloro(4-chlorophenyl) methyl]oxane Inter->Prod SOCl2, DCM Nucleophilic Substitution

Figure 1: Convergent synthesis pathway from commercial precursors to the target alkyl chloride.

Applications in Drug Discovery

This molecule is primarily used to synthesize hybrid pharmacophores . By reacting 4-[Chloro(4-chlorophenyl)methyl]oxane with secondary amines (e.g., piperazine derivatives), researchers can generate analogs of established drugs with modified physicochemical properties.

Key Reaction: N-Alkylation

The chloride is a potent electrophile. It reacts with piperazine via an S_N1 mechanism (facilitated by the benzylic cation character) or S_N2 depending on conditions.

  • Target Class: H1-Antihistamines (Cetirizine analogs).

  • Target Class: Calcium Channel Blockers (Lomerizine analogs).

Visualization: Pharmacophore Logic

ApplicationLogic Old Classical Scaffold (Diphenylmethyl) New Bioisosteric Scaffold (Phenyl-THP-methyl) Old->New Replace Phenyl with Oxane (THP) Prop1 High Lipophilicity (High LogP) Old->Prop1 Prop2 Improved Solubility Reduced Metabolic Liability New->Prop2 Drug Next-Gen GPCR Ligands New->Drug N-Alkylation with Piperazine

Figure 2: Strategic rationale for replacing the benzhydryl group with the (4-chlorophenyl)(oxane) moiety.

Safety & Handling Protocols

Trustworthiness: This compound is an alkylating agent and must be treated as a potential mutagen.

  • Moisture Sensitivity: The C-Cl bond is labile. Exposure to ambient humidity will hydrolyze the compound back to the alcohol and HCl. Store in a desiccator at -20°C.

  • Incompatibility: Reacts violently with strong oxidizers and strong bases.

  • PPE: Double nitrile gloves and a fume hood are mandatory to prevent inhalation of vapors or dust.

References

  • PubChem. (2025). 4-[Chloro(4-chlorophenyl)methyl]oxane - Compound Summary. National Library of Medicine. [Link]

  • WIPO. (2020). Patent WO2020049599: Process for the preparation of Venetoclax intermediates. (Cited for context on THP-methylamine chemistry). [Link]

Protocols & Analytical Methods

Method

Preparation of 4-[(4-chlorophenyl)methyl]oxane intermediates via Grignard

Technical Application Note: Strategic Synthesis of 4-[(4-Chlorophenyl)methyl]oxane via Grignard Chemistry Part 1: Executive Summary & Strategic Rationale The preparation of 4-[(4-chlorophenyl)methyl]oxane (systematically...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis of 4-[(4-Chlorophenyl)methyl]oxane via Grignard Chemistry

Part 1: Executive Summary & Strategic Rationale

The preparation of 4-[(4-chlorophenyl)methyl]oxane (systematically 4-(4-chlorobenzyl)tetrahydropyran) represents a classic yet nuanced challenge in medicinal chemistry. This scaffold serves as a critical lipophilic pharmacophore in various therapeutic agents, including SGLT2 inhibitors and anti-arrhythmic drugs.

While the disconnection is logically achieved via a Grignard addition of a 4-chlorobenzyl fragment to a tetrahydropyran-4-one core, the execution is fraught with specific pitfalls:

  • Wurtz Homocoupling: Benzyl-type Grignard reagents are notorious for dimerization (forming 1,2-bis(4-chlorophenyl)ethane), significantly eroding yield.

  • Chemoselectivity in Reduction: The subsequent removal of the tertiary alcohol to yield the saturated methylene bridge typically requires hydrogenation. However, standard catalytic hydrogenation (H₂/Pd-C) poses a severe risk of hydrodehalogenation (cleaving the aryl-chloride), destroying the molecule's integrity.

This guide presents a chemoselective protocol that circumvents these issues. We utilize a controlled Grignard initiation to minimize homocoupling and advocate for an Ionic Hydrogenation strategy (Silane/Acid) for deoxygenation, ensuring the preservation of the aryl-chloride moiety.

Part 2: Reaction Pathway & Mechanism

The synthesis is divided into three distinct stages. The choice of reagents is dictated by the need to preserve the Ar-Cl bond and minimize side reactions.

Scheme Overview:

  • Grignard Formation: In situ generation of 4-chlorobenzylmagnesium chloride.

  • Nucleophilic Addition: Attack on Tetrahydro-4H-pyran-4-one to form the tertiary alcohol.

  • Reductive Deoxygenation: Direct reduction of the alcohol (or intermediate alkene) using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA).

ReactionPathway SM1 4-Chlorobenzyl chloride Grignard Grignard Reagent (4-Cl-Bn-MgCl) SM1->Grignard Activation (Reflux) Mg Mg / THF Mg->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Nucleophilic Addition Ketone Tetrahydro-4H- pyran-4-one Ketone->Alcohol Product Target: 4-[(4-Chlorophenyl) methyl]oxane Alcohol->Product Deoxygenation (Preserves Ar-Cl) Reagents Et3SiH / TFA (Ionic Hydrogenation) Reagents->Product

Figure 1: Synthetic pathway emphasizing the chemoselective ionic hydrogenation step to preserve the aryl chloride.[1]

Part 3: Detailed Experimental Protocols

Stage I: Preparation of 4-Chlorobenzylmagnesium Chloride

Critical Control: Benzyl halides are highly reactive. To prevent Wurtz coupling, the concentration of the benzyl halide must remain low relative to the magnesium. We use a "dilution-addition" technique.

Reagents:

  • Magnesium turnings (freshly activated): 1.2 eq

  • 4-Chlorobenzyl chloride: 1.0 eq[1]

  • Anhydrous THF (Tetrahydrofuran): Solvent (0.5 M final conc.)

  • Iodine (crystal) or 1,2-Dibromoethane: Initiator (cat.)

Protocol:

  • Activation: Flame-dry a 3-neck RBF under Argon flow. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of iodine and heat gently until iodine vaporizes, etching the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total 4-chlorobenzyl chloride solution. Heat locally with a heat gun or warm water bath until the solution turns colorless/grey and exotherm begins.

  • Controlled Addition: Dilute the remaining benzyl chloride in THF. Add this solution dropwise over 60–90 minutes.

    • Note: Maintain a gentle reflux driven only by the heat of reaction if possible. If the reaction cools too much, coupling increases. If it boils too vigorously, safety is compromised.

  • Digestion: After addition, reflux gently for 1 hour to ensure complete consumption of the halide.

Stage II: Nucleophilic Addition to Tetrahydro-4H-pyran-4-one

Reagents:

  • Tetrahydro-4H-pyran-4-one: 0.9 eq (relative to initial halide)

  • Anhydrous THF[1]

Protocol:

  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Dissolve the ketone in minimal THF. Add dropwise to the Grignard reagent over 30 minutes.[2]

    • Observation: A thick precipitate (magnesium alkoxide) will form. Ensure vigorous stirring.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl.

    • Why NH₄Cl? It breaks the Mg complex without generating excessive heat or acidity that might prematurely dehydrate the alcohol.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄. Concentrate to yield the crude Tertiary Alcohol .

Stage III: Chemoselective Deoxygenation (Ionic Hydrogenation)

Expert Insight: Traditional acid-catalyzed dehydration followed by Pd/C hydrogenation risks dechlorinating the aromatic ring. We utilize Ionic Hydrogenation (Silane + Acid) to reduce the alcohol directly to the alkane, preserving the Ar-Cl bond.

Reagents:

  • Crude Tertiary Alcohol

  • Triethylsilane (Et₃SiH): 2.5 eq

  • Trifluoroacetic Acid (TFA): 5.0 eq

  • Dichloromethane (DCM): Solvent

Protocol:

  • Dissolution: Dissolve the crude alcohol in DCM (0.2 M) under Argon.

  • Silane Addition: Add Triethylsilane (Et₃SiH) in one portion.

  • Acid Addition: Cool to 0°C. Add TFA dropwise.

    • Mechanism:[2][3][4] TFA protonates the alcohol, generating a carbocation (or dehydrating to the alkene, which is then protonated). The hydride from Et₃SiH instantly quenches the cation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS for disappearance of alcohol/alkene.

  • Workup: Quench with saturated NaHCO₃ (Caution: Gas evolution). Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a stable, colorless oil/solid.

Part 4: Process Workflow & Critical Parameters

Workflow cluster_0 Stage 1: Grignard Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Reduction Step1 Activate Mg (I2/Heat) Step2 Slow Addition of 4-Cl-Bn-Cl (0.5-1.0 hr) Step1->Step2 Step3 Reflux 1 hr Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add Pyranone Step4->Step5 Step6 Quench (NH4Cl) Step5->Step6 Step7 Dissolve in DCM + Et3SiH Step6->Step7  Isolate Crude Alcohol   Step8 Add TFA (0°C) Step7->Step8 Step9 Isolate Target Step8->Step9

Figure 2: Step-by-step operational workflow for the synthesis.

Table 1: Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Grignard Temp Reflux (66°C in THF)Essential to keep Mg surface active; too low promotes coupling.
Halide Addition Rate Slow (1-1.5 hr)Keeps instantaneous concentration of R-Cl low, preventing R-MgX + R-Cl → R-R (Wurtz dimer).
Water Content < 0.05% (Karl Fischer)Water kills Grignard (R-MgX + H₂O → R-H). Strict anhydrous technique required.[1][5]
Reduction Reagent Et₃SiH / TFACrucial: Avoids Pd/C hydrogenation which causes dechlorination of the aryl ring.
Stoichiometry Mg (1.2 eq)Excess Mg ensures complete consumption of the benzyl chloride.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction fails to initiate Passivated Mg surfaceAdd 1,2-dibromoethane (entrainment method) or sonicate the Mg in THF before heating.
Low Yield (Dimer formation) Addition too fastSlow down addition rate; increase solvent volume (high dilution).
Ar-Cl Loss (Dechlorination) Wrong reduction methodDo NOT use H₂/Pd-C. Switch to Ionic Hydrogenation (Et₃SiH/TFA) or PtO₂ (Adams catalyst) if hydrogenation is mandatory.
Incomplete Reduction Steric hindranceIncrease TFA equivalents or switch to BF3·OEt2 as the Lewis Acid catalyst.

References

  • BenchChem. Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride. (Accessed 2023).[5][6] Link

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015).[4][7] Link

  • Chemistry LibreTexts. Grignard Reagents - Preparation and Reactions. (2023).[5][6] Link

  • Tuulmets, A., et al. "Grignard reaction with chlorosilanes in THF: a kinetic study."[6] Journal of Organic Chemistry, 69(15), 5071-5076.[6] (2004).[6] Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Ionic Hydrogenation mechanisms). Springer.[8]

Sources

Application

Optimized Protocols for N-Alkylation using 4-[Chloro(4-chlorophenyl)methyl]oxane

Topic: Conditions for coupling 4-[Chloro(4-chlorophenyl)methyl]oxane with amines Content Type: Application Notes and Protocols Introduction & Mechanistic Insight 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS 1342064-22-5) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for coupling 4-[Chloro(4-chlorophenyl)methyl]oxane with amines Content Type: Application Notes and Protocols

Introduction & Mechanistic Insight

4-[Chloro(4-chlorophenyl)methyl]oxane (CAS 1342064-22-5) is a specialized electrophile serving as a structural bioisostere to the 4-chlorobenzhydryl chloride scaffold found in first-generation antihistamines like Cetirizine , Meclizine , and Hydroxyzine . By replacing one phenyl ring of the benzhydryl system with a tetrahydropyran (THP) ring, medicinal chemists can modulate lipophilicity (LogP) and metabolic stability while retaining the pharmacophore essential for H1-receptor antagonism.

Mechanistic Analysis: The Stability-Reactivity Paradox

The coupling of this chloride with amines proceeds via Nucleophilic Substitution (


). However, the reaction is complicated by the structure of the electrophilic center:
  • Electronic Environment: The reaction center is a secondary alkyl chloride. It is benzylic (stabilized by the 4-chlorophenyl group) and alpha-heterocyclic (attached to the THP ring).

  • Competing Pathways (

    
     vs. 
    
    
    
    vs. Elimination):
    • 
      :  The benzylic carbocation intermediate is relatively stable, promoting 
      
      
      
      pathways in polar protic solvents.
    • Elimination (E1/E2): The most critical side reaction is the loss of HCl to form 4-(4-chlorobenzylidene)tetrahydro-2H-pyran . The formation of this exocyclic double bond is thermodynamically driven by conjugation with the aromatic ring (styrene-like stabilization).

    • 
      :  Steric hindrance from the THP ring and the phenyl group retards direct nucleophilic attack, necessitating elevated temperatures or catalytic activation.
      

Key Success Factor: The protocol must maximize substitution (


) while suppressing the thermodynamically favorable elimination to the styrene-like alkene.

ReactionPathways Start 4-[Chloro(4-chlorophenyl)methyl]oxane (Electrophile) TS_SN2 Transition State (SN2) Sterically Hindered Start->TS_SN2 + Amine (Polar Aprotic) Cation Benzylic Carbocation (SN1 Intermediate) Start->Cation - Cl⁻ (Polar Protic/Heat) Alkene Exocyclic Alkene (Elimination Side Product) Start->Alkene Base/Heat (E2) Amine Secondary Amine (Nucleophile) Product N-Alkylated Product (Target) TS_SN2->Product Inversion Cation->Product Racemization Cation->Alkene - H⁺ (E1)

Caption: Mechanistic divergence showing the competition between the desired N-alkylation and the thermodynamic trap of elimination.

Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution (Recommended)

This method utilizes in situ halide exchange (Cl


 I) to generate a more reactive alkyl iodide intermediate. This allows for milder reaction temperatures, significantly reducing the rate of elimination side-products.

Applicability: Primary and secondary amines (e.g., piperazine derivatives).[1] Scale: 10 mmol - 100 mmol.

Reagents:

  • Substrate: 4-[Chloro(4-chlorophenyl)methyl]oxane (1.0 equiv)

  • Amine: 1.2 - 1.5 equiv

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.5 equiv)[2]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the chloride substrate (1.0 equiv) and KI (0.2 equiv) in anhydrous MEK (10 mL/g substrate). Stir at 50°C for 30 minutes. Rationale: This pre-forms the reactive alkyl iodide.

  • Addition: Add the amine (1.2 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Reaction: Heat the mixture to gentle reflux (80°C for MEK). Monitor by TLC/HPLC.

    • Checkpoint: Reaction typically completes in 12–18 hours. If starting material persists, add another 0.1 equiv KI.

  • Workup:

    • Cool to room temperature.[1][3] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM or EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: The crude amine is often an oil. Purify via flash column chromatography (DCM/MeOH) or crystallize as the hydrochloride salt by treating an ethereal solution with HCl/dioxane.

Protocol B: High-Temperature Thermal Coupling

Suitable for unreactive amines or sterically bulky nucleophiles where


 is sluggish. Requires strict temperature control to manage elimination.

Reagents:

  • Solvent: Toluene or Xylene.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

Procedure:

  • Dissolve substrate (1.0 equiv) and amine (1.5 equiv) in Toluene (5 mL/g).

  • Add DIPEA (2.5 equiv).

  • Heat to 100°C (internal temperature). Do not exceed 110°C to minimize thermal elimination.

  • Monitor closely.[4] Stop reaction immediately upon consumption of starting material (typically 16-24 h).

Protocol C: Microwave-Assisted Synthesis (Rapid Screening)

Best for library generation or small-scale optimization.

Parameters:

  • Solvent: Acetonitrile or DMF.

  • Base: TEA or DIPEA (2.0 equiv).

  • Temp: 120°C.

  • Time: 15 - 30 minutes.

  • Pressure: High (sealed vessel).

Data Presentation: Condition Optimization Table

ParameterCondition A (Standard)Condition B (Catalytic)Condition C (High T)Outcome / Notes
Solvent DMFMEK / MeCN TolueneDMF promotes

but difficult to remove. MEK is optimal for Finkelstein.
Catalyst NoneKI (10-50 mol%) NoneKI increases yield by ~20-30% by suppressing elimination.
Base TEA

DIPEAInorganic bases (

) are preferred to prevent base-mediated E2 elimination.
Temp 90°C80°C (Reflux) 110°CLower temp in Method B favors substitution over elimination.
Yield 45-55%75-85% 50-60%Method B provides the highest purity profile.
Major Impurity Alkene (>20%)Alkene (<5%)Alkene (~15%)Elimination is the yield-limiting factor.

Troubleshooting & Quality Control

Issue: High Levels of Alkene Impurity
  • Symptom: Appearance of a less polar spot on TLC (high

    
    ) that is UV active. NMR shows vinylic proton signal (~6.5 ppm).
    
  • Root Cause: Basic conditions are too strong (promoting E2) or temperature is too high (thermodynamic elimination).

  • Solution:

    • Switch from amine bases (TEA/DIPEA) to carbonate bases (

      
      ).
      
    • Reduce temperature by 10°C and extend reaction time.

    • Increase KI loading to accelerate the substitution pathway relative to elimination.

Issue: Incomplete Conversion
  • Symptom: Starting chloride persists after 24h.

  • Root Cause: Steric hindrance of the secondary benzylic center.

  • Solution: Use a "swelling" solvent mixture if using resins, or switch to a higher boiling solvent (e.g., MIBK instead of MEK) only if KI is present to maintain the substitution rate.

Analytical Validation (Self-Validating System)
  • 1H NMR Diagnostic:

    • Product: Look for the methine proton (Ar-CH-N). Typically a doublet or multiplet around 3.5 - 4.2 ppm .

    • Impurity (Alkene): Look for the exocyclic vinylic proton singlet/doublet around 6.0 - 6.5 ppm .

    • THP Ring: Distinctive multiplets for the oxane ring protons (3.0 - 4.0 ppm for

      
      -O).
      

References

  • PubChem. (n.d.). 4-[Chloro(4-chlorophenyl)methyl]oxane (Compound). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (2024). Nucleophilic Substitution: Finkelstein Reaction. Retrieved February 12, 2026, from [Link]

  • Fisher Scientific. (2023). Amide and Amine Synthesis Protocols: Schotten-Baumann and Alkylation. Retrieved February 12, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of Cetirizine Analogues using Chlorobenzhydryl Intermediates. Retrieved February 12, 2026, from [Link]

Sources

Method

Application Note: Solvent Selection Strategy for 4-[Chloro(4-chlorophenyl)methyl]oxane

This Application Note is designed for process chemists and researchers optimizing the nucleophilic substitution of 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS: 1342064-22-5). This compound is a critical electrophilic inte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the nucleophilic substitution of 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS: 1342064-22-5). This compound is a critical electrophilic intermediate, structurally analogous to the benzhydryl chloride moiety found in antihistamines like Cetirizine, but distinguished by the presence of a tetrahydropyran (oxane) ring.

Executive Summary

4-[Chloro(4-chlorophenyl)methyl]oxane (hereafter Compound A ) represents a secondary alkyl halide with significant "benzylic-like" reactivity. The electrophilic carbon is flanked by a p-chlorophenyl group and a 4-tetrahydropyranyl moiety. This structural environment creates a competition between


 substitution (desired pathway) and 

solvolysis (degradation to alcohol).

This guide provides a rigorous framework for solvent selection to maximize yield in amination reactions (e.g., with piperazine derivatives), emphasizing the exclusion of protic solvents to prevent hydrolysis.

Chemical Reactivity Profile

To select the correct solvent, one must understand the electronic and steric demands of Compound A .

  • Electrophilicity: The C-Cl bond is activated by the electron-withdrawing p-chlorophenyl ring and the inductive effect of the oxygen-containing oxane ring.

  • Mechanistic Duality:

    • 
       Pathway (Target):  Favored by high concentrations of strong nucleophiles (e.g., N-substituted piperazines) in polar aprotic solvents.
      
    • 
       Pathway (Risk):  The carbocation intermediate is stabilized by resonance with the phenyl ring. In the presence of moisture or protic solvents (alcohols), Compound A  rapidly hydrolyzes to the corresponding alcohol (Impurity B), which is a dead-end byproduct.
      
Reaction Pathway Diagram

The following logic flow illustrates the critical decision points in solvent selection.

ReactionPathways SM Start: 4-[Chloro(4-chlorophenyl)methyl]oxane Solvent_Protic Solvent: Protic (MeOH, EtOH, Water) SM->Solvent_Protic Dissolution Solvent_Aprotic Solvent: Polar Aprotic (MEK, MeCN, DMF) SM->Solvent_Aprotic Dissolution Carbocation Intermediate: Carbocation Formation Solvent_Protic->Carbocation Promotes Ionization TransitionState Transition State: Concerted SN2 Attack Solvent_Aprotic->TransitionState Stabilizes Nucleophile Impurity Impurity: Hydrolyzed Alcohol Carbocation->Impurity Solvolysis (Fast) Product Target Product: Piperazine Derivative TransitionState->Product Substitution

Figure 1: Mechanistic divergence driven by solvent polarity and proticity.

Solvent Selection Matrix

The following table evaluates common process solvents based on their suitability for reacting Compound A with secondary amines (e.g., piperazine).

Solvent ClassSpecific SolventDielectric Const.[1] (

)
SuitabilityTechnical Rationale
Polar Aprotic Acetonitrile (MeCN) 37.5High Excellent for

kinetics; solubilizes amine salts; easy removal (bp 82°C).
Polar Aprotic Methyl Ethyl Ketone (MEK) 18.5High Industry standard for benzhydryl chlorides; higher bp (80°C) allows thermal acceleration without pressure vessels.
Polar Aprotic DMF / DMAc 36.7Medium High reaction rates, but difficult workup (aqueous washes required); risk of dimethylamine impurities at high T.
Non-Polar Toluene 2.38Medium-High Good for anhydrous processing; requires Phase Transfer Catalyst (PTC) or high temp; easy azeotropic drying.
Protic Methanol / Ethanol 33 / 24CRITICAL FAIL Causes rapid solvolysis to the alcohol impurity; nucleophile competition.
Chlorinated Dichloromethane (DCM) 8.93Low Low boiling point limits kinetics; environmental concerns; poor solubility for some amine salts.
Recommendation:

For laboratory scale (<50g), Acetonitrile is the superior choice due to ease of handling. For process scale (>1kg), MEK (2-Butanone) or Toluene (with base) are preferred for cost and recovery efficiency.

Experimental Protocol

Objective: Synthesis of a piperazine derivative via nucleophilic substitution, minimizing hydrolysis.

Materials
  • Substrate: 4-[Chloro(4-chlorophenyl)methyl]oxane (1.0 eq)

  • Nucleophile: N-Boc-piperazine or similar (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Accelerates reaction via Finkelstein-like in situ exchange.

  • Solvent: Acetonitrile (Anhydrous, <0.05% water)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Expert Insight: Moisture is the enemy. Ensure all glassware is oven-dried. Purge the system with

      
       for 15 minutes.
      
  • Solvent Charging:

    • Charge Acetonitrile (10 volumes relative to substrate mass).

    • Add Potassium Carbonate (2.0 eq) and Potassium Iodide (0.1 eq). Stir to suspend.

  • Nucleophile Addition:

    • Add the piperazine derivative (1.2 eq) to the suspension. Stir for 10 minutes at room temperature (RT).

  • Substrate Addition:

    • Dissolve 4-[Chloro(4-chlorophenyl)methyl]oxane in a minimal amount of Acetonitrile (2 volumes).

    • Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution over self-reaction or dimerization.

  • Reaction Phase:

    • Heat the mixture to Reflux (80-82°C) .

    • Monitor via TLC or HPLC every 2 hours.

    • Endpoint: Consumption of starting material (<2%). Typical time: 6–12 hours.

  • Workup (Aqueous Minimization Strategy):

    • Cool reaction to RT.

    • Filtration: Filter off the solid inorganic salts (

      
      , KCl). Wash the cake with fresh Acetonitrile.
      
    • Concentration: Rotovap the filtrate to a viscous oil.

    • Partition: Redissolve the oil in Ethyl Acetate or 2-MeTHF (Green alternative). Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Note: Avoid acidic washes if your product has acid-sensitive protecting groups.

  • Purification:

    • Recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / High Impurity B Water in solvent or atmosphere.Use anhydrous solvents (molecular sieves); keep under

atmosphere.
Slow Reaction Rate Steric hindrance of the oxane ring.Switch solvent to DMF (increases rate) or add KI (catalyst).
Elimination Product (Alkene) Base is too strong or Temp too high.Use a milder base (

instead of

); reduce temp to 60°C.

References

  • Synthesis of Cetirizine Analogs: Sultana, N., et al. "Synthesis, characterization and biological activities of cetirizine analogues."[2] Journal of Heterocyclic Chemistry, via ResearchGate. Link

  • Solvent Effects in Substitution: "Solvent Selection for SN1 and SN2 Reactions." Chemistry LibreTexts. Link

  • Process Chemistry of Benzhydryl Chlorides: "Methods for the manufacture of cetirizine." Google Patents WO1998002425A1. Link

  • Compound Data: "4-[Chloro(4-chlorophenyl)methyl]oxane."[3][4][5] PubChem Compound Summary. Link

  • Green Solvent Selection: "Solvent Selection Guide." ACS Green Chemistry Institute.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactivity of 4-[Chloro(4-chlorophenyl)methyl]oxane

Subject: Optimizing Performance for Sterically Hindered Secondary Chlorides Document ID: TS-OXANE-SN2-001 Date: February 12, 2026 Author: Senior Application Scientist Team Executive Summary & System Analysis The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing


 Performance for Sterically Hindered Secondary Chlorides
Document ID:  TS-OXANE-SN2-001
Date:  February 12, 2026
Author:  Senior Application Scientist Team

Executive Summary & System Analysis

The Challenge: Users frequently report low yields or stalled kinetics when attempting


 displacements on 4-[Chloro(4-chlorophenyl)methyl]oxane .

The Chemical Root Cause: This substrate presents a "Perfect Storm" of resistance to bimolecular nucleophilic substitution (


):
  • Steric Occlusion: The electrophilic methine carbon is secondary, but it is flanked by a bulky 4-chlorophenyl group and a tetrahydropyran (oxane) ring.[1] These large substituents physically block the 180° backside attack trajectory required for the nucleophile's HOMO to overlap with the C-Cl

    
     antibonding orbital [1, 7].[1][2]
    
  • Leaving Group Inertia: Chloride is a mediocre leaving group (weak base, moderate bond strength) compared to bromide or iodide.[3] In a sterically crowded system, the energy penalty for bond breaking often exceeds the stabilization provided by the incoming nucleophile [12].[1][2]

  • Electronic Ambivalence: The 4-chlorophenyl group stabilizes a carbocation via resonance, often pushing the system toward

    
     (solvolysis) or E1 (elimination) pathways rather than the desired concerted 
    
    
    
    mechanism [20].[1][2]

Diagnostic Triage: Why is your reaction failing?

Before altering parameters, identify the specific failure mode using this logic flow.

DiagnosticFlow Start START: Reaction Status Outcome What is the outcome? Start->Outcome NoRxn No Reaction / Starting Material Recovered Outcome->NoRxn >90% SM Elim Elimination Product (Alkene) Formed Outcome->Elim Alkene Detected Hydro Hydrolysis Product (Alcohol) Formed Outcome->Hydro Alcohol Detected SolventCheck Diagnostic: Solvent Polarity NoRxn->SolventCheck BaseCheck Diagnostic: Basicity of Nucleophile Elim->BaseCheck TempCheck Diagnostic: Temperature Hydro->TempCheck Soln1 SOLUTION: Switch to Polar Aprotic (DMF/DMSO) + Finkelstein Catalyst SolventCheck->Soln1 Solvent was Non-Polar/Protic Soln3 SOLUTION: Remove Protic Sources Dry Solvents/Reagents TempCheck->Soln3 Water/Alcohol present Soln2 SOLUTION: Lower Temp Use Less Basic Nucleophile BaseCheck->Soln2 Nucleophile is Strong Base (e.g., EtO-)

Figure 1: Diagnostic logic for triaging reaction failures. Blue nodes indicate decision points; Green nodes indicate protocols.

Troubleshooting Modules

Module A: The "Finkelstein Assist" (Catalytic Halide Exchange)

Issue: The C-Cl bond is too strong, and the steric bulk prevents the nucleophile from getting close enough to break it.[1][2] Solution: Convert the Alkyl-Chloride to an Alkyl-Iodide in situ. Iodide is a better nucleophile (it can reach the hindered center) and a far superior leaving group [3, 12].[1][2]

The Protocol:

  • Solvent: Switch to Acetone (if refluxing < 60°C) or Methyl Ethyl Ketone (MEK) (if refluxing > 75°C).[3]

  • Catalyst: Add 0.1 - 0.5 equivalents of Sodium Iodide (NaI) .

  • Mechanism:

    • Step 1:

      
       (Equilibrium favors R-I if NaCl precipitates).
      
    • Step 2:

      
       (Fast irreversible substitution).
      
ParameterRecommendationWhy?
Catalyst Load 10-20 mol% NaISufficient to maintain a steady state of the reactive Alkyl-Iodide intermediate.
Solvent Dry Acetone or MEKSodium Iodide is soluble; Sodium Chloride (byproduct) precipitates, driving the equilibrium (Le Chatelier's principle).[3]
Module B: Solvation Engineering (The "Naked" Nucleophile)

Issue: In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonds, reducing its energy and making it too bulky to penetrate the steric shield of the oxane ring [16].[2][3] Solution: Use Polar Aprotic Solvents .[1][2][4]

Recommended Solvents:

  • DMF (Dimethylformamide): Excellent for ionic nucleophiles (

    
    , 
    
    
    
    ).[3]
  • DMSO (Dimethyl Sulfoxide): Maximizes nucleophilicity but difficult to remove.[1]

  • NMP (N-Methyl-2-pyrrolidone): High thermal stability for stubborn substrates.

Warning: Polar aprotic solvents can accelerate


 elimination if the nucleophile is also a base.[1][2] Ensure your nucleophile is soft (e.g., thiols, azides, phosphines) rather than hard/basic (alkoxides) [18].[3]
Module C: Phase Transfer Catalysis (PTC)

Issue: Your nucleophile is an inorganic salt (e.g.,


, 

) and is insoluble in the organic solvent required to dissolve the lipophilic oxane substrate. Solution: Use a Phase Transfer Catalyst to shuttle the anion into the organic phase.[1][2]

The Protocol:

  • System: Biphasic (Toluene / Water) or Solid/Liquid (Toluene / Solid Salt).[1][3]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using Potassium salts).

  • Load: 5-10 mol%.

  • Benefit: The "organic-soluble" anion is poorly solvated in the toluene layer, making it hyper-reactive (highly nucleophilic) despite the steric hindrance of the substrate.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use high heat (>100°C) to force the reaction? A: Proceed with caution. While heat increases the kinetic energy to overcome the activation barrier, this substrate is prone to Thermal Elimination .[1][2] The methine proton is acidic due to the electron-withdrawing 4-chlorophenyl group.[1][2] High heat + basic nucleophiles will yield the enol ether/alkene product (E2 mechanism) [18].[1][2] Limit T < 80°C unless using non-basic nucleophiles.

Q2: Why am I seeing an alcohol byproduct (Hydrolysis)? A: You likely have trace water in your solvent.[1] Because the 4-chlorophenyl group stabilizes the carbocation, this substrate has significant


 character.[1][2] In the presence of water (a weak nucleophile), the 

pathway dominates.[2] Action: Use anhydrous solvents and keep the reaction under

atmosphere.

Q3: Is the oxane ring stable? A: Generally, yes.[1][2] The tetrahydropyran ring is an ether and is stable to most basic and nucleophilic conditions.[1][2] However, avoid strong Lewis Acids (like


 or 

) which could cleave the ether ring.[3]

Q4: I am making a Cetirizine analog. What is the industry standard condition? A: Industrial synthesis of similar chlorobenzhydryl piperazines typically uses no solvent (neat fusion) at 140-150°C or high-boiling solvents (xylene) with an excess of the amine nucleophile to drive the reaction, often ignoring the


 distinction by simply forcing the thermodynamics [3, 5].[2] However, for high purity on lab scale, the Finkelstein (NaI/MEK)  method is cleaner.[3]

References

  • Chang, S., et al. (1995).[3][5][6] Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. The Journal of Organic Chemistry, 60(24), 7760-7768.[3] Link[3]

  • Mayr, H., et al. (2010).[3][7] Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives. European Journal of Organic Chemistry, 2010(8), 1435-1439.[3] Link[3]

  • Google Patents. (2014).[1] CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.[8] Link

  • Google Patents. (2003).[1] RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.[9] Link

  • BenchChem. (2025).[1][10] SN1 vs. SN2: A Comparative Guide for Secondary Alkyl Halides. Link[3]

  • LibreTexts. (2024).[1][11] Factors affecting the SN2 Reaction. Chemistry LibreTexts. Link[3]

  • Chemistry Steps. (2023). Steric Hindrance in SN2 and SN1 Reactions.[1][2][12] Link

  • Bordwell, F. G., et al. (1984).[3][13] SN2 Reactions of Nitranions with Benzyl Chlorides. Journal of the American Chemical Society, 106(11), 3234-3239.[3][13] Link[3]

Sources

Optimization

Technical Support Center: Stability of 4-[Chloro(4-chlorophenyl)methyl]oxane

Document ID: TSC-2026-02-12-001 Last Updated: February 12, 2026 Introduction This technical guide addresses the stability of 4-[Chloro(4-chlorophenyl)methyl]oxane, a secondary benzylic chloride, with a specific focus on...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-12-001

Last Updated: February 12, 2026

Introduction

This technical guide addresses the stability of 4-[Chloro(4-chlorophenyl)methyl]oxane, a secondary benzylic chloride, with a specific focus on its behavior in polar aprotic solvents. Researchers in synthetic chemistry and drug development frequently encounter challenges related to the stability of reactive intermediates. This document provides a framework for understanding potential degradation pathways, troubleshooting common experimental issues, and implementing robust protocols to ensure experimental integrity.

While data on this specific molecule is not extensively published, the principles outlined here are derived from the well-established chemistry of secondary benzylic halides, providing a strong predictive foundation for its handling and use.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-[Chloro(4-chlorophenyl)methyl]oxane in polar aprotic solvents like DMSO or DMF?

A: The primary concern is its susceptibility to nucleophilic substitution reactions. The carbon-chlorine bond is polarized and located at a benzylic position, which can stabilize both carbocation intermediates (SN1 pathway) and the transition state of a direct substitution (SN2 pathway).[1][2] Polar aprotic solvents can significantly influence the reaction pathway. They are known to favor SN2 reactions by solvating the counter-cation of a nucleophile, thereby increasing the nucleophile's reactivity.[3][4][5] However, because a secondary benzylic carbocation has considerable stability, an SN1 or solvolysis pathway, especially with trace amounts of water or other nucleophiles, cannot be ruled out.[1][6]

Q2: What are the likely degradation products?

A: Degradation will primarily result from reaction with nucleophiles present in the solvent or reaction mixture.

  • Solvolysis: If trace water is present in the solvent, hydrolysis will occur, leading to the formation of the corresponding alcohol, 4-[Hydroxy(4-chlorophenyl)methyl]oxane, and HCl.

  • Reaction with Solvent: Solvents like DMSO and DMF can participate in reactions. While less common, DMSO can act as an oxygen nucleophile under certain conditions, and DMF can be a source of dimethylamine upon decomposition.

  • Reaction with Reagents: Any strong nucleophile (e.g., amines, thiolates, cyanides) added to the reaction mixture will readily displace the chloride.

Q3: How can I minimize the degradation of my compound during storage and experiments?

A:

  • Storage: Store the compound in a solid, crystalline form if possible, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Protect from light and moisture.

  • Solvent Purity: Use high-purity, anhydrous polar aprotic solvents. Trace water is a common culprit for degradation.

  • Temperature Control: Perform reactions at the lowest temperature compatible with the desired reaction rate to minimize side reactions.

  • Inert Atmosphere: Conduct all experiments under an inert atmosphere to prevent the introduction of atmospheric moisture.

Q4: What is the best analytical method to monitor the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. It allows for the separation and quantification of the parent compound from its potential degradation products over time. For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows one or more new peaks that grow over time, while the peak corresponding to 4-[Chloro(4-chlorophenyl)methyl]oxane decreases.

dot

Caption: Logic flow for troubleshooting unexpected analytical peaks.

Root Causes & Solutions:

  • Trace Moisture: The most common cause is hydrolysis. The resulting alcohol is typically more polar and will have a shorter retention time on a reverse-phase HPLC column.

    • Solution: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ensure all glassware is rigorously dried.[7]

  • Reaction with Nucleophilic Reagents: If your reaction mixture contains other nucleophiles, they may be reacting with your compound.

    • Solution: Run a control experiment containing only 4-[Chloro(4-chlorophenyl)methyl]oxane in the solvent under the same conditions to isolate the problem.[7]

  • Solvent Degradation: At elevated temperatures, solvents like DMSO and DMF can degrade to form nucleophilic species.[8]

    • Solution: Avoid unnecessarily high reaction temperatures. If high temperatures are required, select a more stable solvent.

Issue 2: Low or Inconsistent Yields in a Reaction

Symptom: A reaction where 4-[Chloro(4-chlorophenyl)methyl]oxane is a starting material gives poor yields, or the yield varies significantly between batches.

Root Causes & Solutions:

  • Degradation of Starting Material: The compound may be degrading in the solution before your reaction has a chance to complete. This is especially likely if the desired reaction is slow.

    • Solution: Add the 4-[Chloro(4-chlorophenyl)methyl]oxane to the reaction mixture last, or via slow addition (syringe pump) to keep its instantaneous concentration low.

  • Competitive Side Reactions: The degradation pathway (e.g., solvolysis) may be competing with your intended reaction pathway. Polar aprotic solvents are known to favor SN2 reactions, but SN1 is also possible for stabilized benzylic halides.[1][3]

    • Solution: Increase the concentration of your desired nucleophile to favor the intended SN2 pathway. Ensure the nucleophile is sufficiently potent to outcompete trace contaminants like water.

Quantitative Stability Data (Illustrative Example)

The following table illustrates the expected stability profile in common polar aprotic solvents. Note: This data is representative and should be confirmed experimentally.

SolventTemperature (°C)Time (hours)% Parent Compound RemainingMajor Degradation Product
Acetonitrile (anhydrous)2524>98%N/A
DMSO (anhydrous)2524~95%4-[Hydroxy(4-chlorophenyl)methyl]oxane
DMF (anhydrous)2524~96%4-[Hydroxy(4-chlorophenyl)methyl]oxane
DMSO (containing 0.1% H₂O)256~70%4-[Hydroxy(4-chlorophenyl)methyl]oxane
DMSO (anhydrous)802~50%Multiple products

Part 3: Experimental Protocols

Protocol 1: HPLC-Based Stability Study

This protocol provides a framework for quantitatively assessing the stability of 4-[Chloro(4-chlorophenyl)methyl]oxane in a solvent of interest.

dot

Caption: Experimental workflow for a time-course stability study.

Materials:

  • 4-[Chloro(4-chlorophenyl)methyl]oxane

  • HPLC-grade, anhydrous solvent of choice (e.g., DMSO)

  • HPLC-grade acetonitrile (ACN) and water

  • Volumetric flasks, autosampler vials

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in ACN. This solvent is chosen for the stock as the compound is likely more stable in it.

  • Test Solution: In a volumetric flask, dilute the stock solution with the target polar aprotic solvent (e.g., DMSO) to a final concentration of 100 µg/mL. This is your T=0 sample.

  • Initial Analysis: Immediately transfer an aliquot to an autosampler vial and inject it into the HPLC system. This is your T=0 reference point.

  • Incubation: Store the remaining test solution in a sealed vial at the desired temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, place them in autosampler vials, and inject them into the HPLC.

  • Data Analysis:

    • Identify the peak for the parent compound based on the T=0 injection.

    • Calculate the area of the parent peak at each time point.

    • Determine the percentage of the parent compound remaining relative to the T=0 area.

    • Monitor the growth of new peaks, which represent degradation products.

Recommended HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

References

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorine. Available at: [Link]

  • ACS Publications. (2017). Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • The University of Queensland. (2018). Optimising analytical methods for chlorinated paraffins to evaluate their levels in Australia. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. Available at: [Link]

  • Lund University. (2011). Analytical methods of chlorine and the substances produced by the chlorine treatments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Chlorine in Environmental Samples. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Available at: [Link]

  • Chemistry LibreTexts. (2019). 7.4: 7-5 Characteristics of the SN1 Reaction. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reported decay of DMSO radicals (1c) and DMF radicals (2c) obtained after pulse radiolysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of 4-[Chloro(4-chlorophenyl)methyl]oxane and Benzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth comparison of the 1H NMR spectral features of two structurally related chlorides: 4-[Chloro(4-chlorophenyl)methyl]oxane and the more common benzhydryl chloride. By understanding the nuanced differences in their respective spectra, researchers can gain valuable insights into the influence of adjacent functional groups on proton chemical environments.

Unraveling the Structures: Key Differentiators

At first glance, both molecules share a common pharmacophore: a chloromethyl group attached to a phenyl ring. However, the seemingly subtle substitution on the second phenyl ring in benzhydryl chloride with an oxane ring in 4-[Chloro(4-chlorophenyl)methyl]oxane introduces significant changes to the overall molecular geometry and electronic distribution, which are readily discernible in their 1H NMR spectra.

Benzhydryl Chloride possesses two phenyl rings directly attached to the methine carbon, creating a relatively symmetrical and sterically hindered environment. The primary influences on its proton chemical shifts are the aromatic ring currents and the electronegativity of the chlorine atom.

4-[Chloro(4-chlorophenyl)methyl]oxane , in contrast, replaces one of the phenyl rings with a saturated heterocyclic oxane (tetrahydropyran) ring. This substitution dramatically alters the electronic and steric environment around the methine proton and introduces a new set of aliphatic protons from the oxane ring, each with a distinct chemical shift.

A Head-to-Head 1H NMR Spectral Analysis

The following sections will dissect the anticipated 1H NMR spectra of both compounds, highlighting the key signals and their interpretation.

Benzhydryl Chloride: A Symphony of Aromatic and Methine Protons

The 1H NMR spectrum of benzhydryl chloride is characterized by two main regions: the aromatic region and the downfield methine proton signal.

  • Aromatic Protons (δ 7.25–7.41 ppm): The ten protons on the two phenyl rings will typically appear as a complex multiplet in the range of 7.25–7.41 ppm[1]. The overlapping signals arise from the similar electronic environments of the ortho, meta, and para protons. The exact appearance of this multiplet can be influenced by the solvent and the spectrometer's field strength.

  • Methine Proton (δ 6.06 ppm): The single proton on the carbon bearing the chlorine and the two phenyl rings (the benzylic position) is significantly deshielded and appears as a sharp singlet at approximately 6.06 ppm[1]. This substantial downfield shift is due to the cumulative electron-withdrawing effect of the two aromatic rings and the electronegative chlorine atom. The signal is a singlet as there are no adjacent protons to couple with.

4-[Chloro(4-chlorophenyl)methyl]oxane: A More Complex Portrait

The 1H NMR spectrum of 4-[Chloro(4-chlorophenyl)methyl]oxane is predicted to be more complex due to the introduction of the oxane ring. We can predict its spectrum by considering the known chemical shifts of tetrahydropyran and the influence of the chloro(4-chlorophenyl)methyl substituent.

  • Aromatic Protons (δ ~7.3-7.4 ppm): The four protons on the 4-chlorophenyl ring will appear in the aromatic region. Due to the para-substitution, they are expected to present as a pair of doublets, a classic AA'BB' system, around 7.3-7.4 ppm.

  • Methine Proton (δ ~5.5-6.0 ppm): Similar to benzhydryl chloride, the methine proton will be deshielded by the adjacent chlorine and the aromatic ring. However, the replacement of one phenyl ring with an aliphatic oxane ring will likely result in a slightly upfield shift compared to benzhydryl chloride. A predicted range of 5.5-6.0 ppm is reasonable. This signal will likely appear as a doublet due to coupling with the proton at the 4-position of the oxane ring.

  • Oxane Protons (δ ~1.5-4.0 ppm): The protons on the oxane ring will exhibit distinct signals.

    • Protons at C2 and C6 (δ ~3.5-4.0 ppm): The four protons adjacent to the oxygen atom (axial and equatorial at positions 2 and 6) will be the most downfield of the aliphatic protons due to the electronegativity of the oxygen. They will likely appear as a complex multiplet. For unsubstituted tetrahydropyran, these protons appear around 3.5-3.7 ppm[2][3].

    • Protons at C3 and C5 (δ ~1.5-1.9 ppm): The four protons at positions 3 and 5 will be in a more typical aliphatic environment and are expected to resonate further upfield, likely as a multiplet in the 1.5-1.9 ppm range[2][3].

    • Proton at C4 (δ ~1.8-2.2 ppm): The single proton at the 4-position, which is attached to the chloro(4-chlorophenyl)methyl group, will be deshielded compared to a standard methylene proton in a cyclohexane ring. Its chemical shift will be influenced by the large substituent and it will appear as a multiplet due to coupling with the adjacent methine proton and the protons at C3 and C5.

Comparative Summary of 1H NMR Data

Proton Environment Benzhydryl Chloride (δ, ppm) 4-[Chloro(4-chlorophenyl)methyl]oxane (Predicted δ, ppm) Key Differences
Aromatic Protons7.25–7.41 (m, 10H)[1]~7.3-7.4 (AA'BB', 4H)Number of aromatic protons and splitting pattern.
Methine Proton6.06 (s, 1H)[1]~5.5-6.0 (d, 1H)Slightly upfield shift and splitting into a doublet.
Oxane Protons (C2, C6)N/A~3.5-4.0 (m, 4H)Presence of signals characteristic of an ether linkage.
Oxane Protons (C3, C5)N/A~1.5-1.9 (m, 4H)Presence of upfield aliphatic signals.
Oxane Proton (C4)N/A~1.8-2.2 (m, 1H)A deshielded aliphatic proton due to the substituent.

Visualizing the Structural and Spectral Differences

The following diagram illustrates the key structural differences and their impact on the 1H NMR spectra of the two compounds.

G cluster_0 Benzhydryl Chloride cluster_1 4-[Chloro(4-chlorophenyl)methyl]oxane a Benzhydryl Chloride (C₁₃H₁₁Cl) b 1H NMR Spectrum a->b Leads to c Aromatic Multiplet (δ 7.25–7.41, 10H) d Methine Singlet (δ 6.06, 1H) e 4-[Chloro(4-chlorophenyl)methyl]oxane (C₁₂H₁₄Cl₂O) f 1H NMR Spectrum e->f Leads to g Aromatic AA'BB' (δ ~7.3-7.4, 4H) h Methine Doublet (δ ~5.5-6.0, 1H) i Oxane Protons (δ ~1.5-4.0, 9H)

Caption: Structural differences and their resulting 1H NMR spectral features.

Experimental Protocol: Acquiring High-Quality 1H NMR Spectra

To ensure accurate and reproducible 1H NMR data, the following experimental protocol should be followed. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample properties.

Materials and Reagents:
  • NMR tube (5 mm, high precision)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-25 mg)[4][5]

  • Pasteur pipette

  • Vortex mixer

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-25 mg of the compound directly into a clean, dry vial[4][5].

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) containing 0.03% TMS as an internal reference[5].

    • Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra[6].

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • NMR Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for field-frequency stabilization.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. Typical parameters for a 1H NMR spectrum include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to remove any broad, underlying distortions.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

The comparison of the 1H NMR spectra of 4-[Chloro(4-chlorophenyl)methyl]oxane and benzhydryl chloride provides a clear illustration of how subtle structural modifications can lead to significant and predictable changes in spectral features. The presence of the oxane ring in the former introduces a new set of aliphatic signals and alters the chemical shift and splitting pattern of the benzylic methine proton. For researchers in drug discovery and development, a thorough understanding of these NMR interpretation principles is indispensable for the unambiguous characterization of novel molecular entities, ensuring the foundational accuracy of subsequent structure-activity relationship studies.

References

  • Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • Wiley-VCH. Supporting Information for Enantioselective Friedel-Crafts Alkylations of Indoles with Substituted Benzhydryl Chlorides Catalyzed by a C2-Symmetric N,N'-Dioxide-Scandium(III) Complex. [Link]

  • PubChem. Tetrahydropyran. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of oxane-substituted chlorobenzhydryls

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Oxane-Substituted Chlorobenzhydryls Introduction: Elucidating the Structures of Complex Bioactive Molecules In the landscape of drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Oxane-Substituted Chlorobenzhydryls

Introduction: Elucidating the Structures of Complex Bioactive Molecules

In the landscape of drug discovery and development, chlorobenzhydryl scaffolds are prevalent structural motifs found in a wide array of pharmacologically active compounds. Their chemical versatility allows for extensive functionalization, leading to derivatives with tailored therapeutic properties. A common modification involves the introduction of cyclic ether moieties, such as oxane, to modulate physicochemical properties like solubility, metabolic stability, and target binding affinity. The structural confirmation and metabolic profiling of these complex molecules are critically dependent on robust analytical techniques, with mass spectrometry (MS) standing as a cornerstone technology.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the gas-phase fragmentation patterns of foundational chlorobenzhydryl structures versus their oxane-substituted counterparts. By understanding how the introduction of an oxane ring alters the fragmentation pathways under collision-induced dissociation (CID), scientists can more accurately identify novel compounds, characterize metabolites, and elucidate structural isomers. We will explore the mechanistic underpinnings of these fragmentation differences, supported by established principles of mass spectrometry and detailed experimental protocols.

Foundational Principles of Mass Spectrometry Fragmentation

To interpret the data that follows, a brief review of the core processes is necessary. In this guide, we focus on Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS).

  • Electrospray Ionization (ESI): ESI is a "soft ionization" technique that transfers molecules from solution into the gas phase as intact, charged ions, typically by protonation to form [M+H]⁺.[1][2] This method is ideal for analyzing moderately polar and large molecules as it minimizes premature fragmentation in the ion source.[1][2]

  • Collision-Induced Dissociation (CID): Following ionization, ions of a specific mass-to-charge ratio (m/z) are selected and directed into a collision cell.[3][4] Inside this cell, they collide with an inert gas (e.g., argon or nitrogen), which converts some of their kinetic energy into internal energy.[5][6] This excess internal energy induces fragmentation by breaking the weakest chemical bonds, providing a reproducible "fingerprint" of the molecule's structure.[6][7]

The fragmentation process is not random; it is governed by the relative stability of the resulting fragment ions and neutral losses. The presence of heteroatoms (like oxygen and chlorine), aromatic rings, and functional groups directs the fragmentation pathways in predictable ways.[8]

Experimental Design for Comparative Analysis

A rigorous and well-defined experimental protocol is essential for generating reproducible and comparable fragmentation data. The following describes a standard workflow for analyzing the fragmentation patterns of the compounds discussed herein.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) prep 1. Prepare 1 µg/mL solution in 50:50 ACN:H2O with 0.1% Formic Acid lc 2. Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep->lc gradient 3. Elute with H2O/ACN Gradient lc->gradient esi 4. Electrospray Ionization (ESI) Positive Ion Mode gradient->esi ms1 5. MS1: Isolate Precursor Ion [M+H]+ esi->ms1 cid 6. MS2: Collision-Induced Dissociation (CID) with Argon ms1->cid ms2 7. Analyze Fragment Ions cid->ms2

Caption: LC-MS/MS workflow for fragmentation analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Rationale: To ensure efficient ionization and compatibility with reversed-phase chromatography, a standardized starting concentration in a suitable solvent is crucial.

    • Protocol: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute this stock to a working concentration of 1 µg/mL using a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting protonation of the analyte for positive-ion ESI.[9]

  • Liquid Chromatography (LC):

    • Rationale: LC separates the analyte from impurities and delivers it to the mass spectrometer at a controlled flow rate. A C18 column is a versatile choice for nonpolar to moderately polar compounds like chlorobenzhydryls.

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 10% B to 95% B over 5 minutes to ensure elution of the analytes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Rationale: The MS parameters are optimized to generate the precursor ion and then reproducibly fragment it.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Analysis: A full scan is performed to identify the m/z of the protonated molecule, [M+H]⁺.

    • MS2 Analysis (CID): The [M+H]⁺ ion is selected as the precursor for fragmentation. The collision energy is ramped (e.g., 10-40 eV) to observe the full range of fragment ions. Using a range of energies ensures that both low-energy (rearrangement-favored) and high-energy (bond cleavage-favored) pathways are observed.[3][11]

Comparative Fragmentation Analysis

To illustrate the guiding principles, we will compare the predicted fragmentation of a model chlorobenzhydryl with its oxane-substituted analog.

  • Model Compound 1 (Alternative): (4-chlorophenyl)(phenyl)methanol

  • Model Compound 2 (Product): 2-(((4-chlorophenyl)(phenyl)methyl)oxy)oxane

Fragmentation Pattern of (4-chlorophenyl)(phenyl)methanol

The fragmentation of this foundational structure is driven by the stability of the resulting carbocations and the presence of the chloro- and hydroxyl- groups.

  • Initial Ionization: The molecule is protonated in the ESI source, but the most facile initial step upon activation is the loss of water from the protonated molecule to form a stable diarylmethyl carbocation.

  • Primary Fragmentation: The dominant fragmentation pathways for the resulting carbocation involve cleavages around the central carbon.

    • Loss of Chlorine Radical: Cleavage of the C-Cl bond results in the loss of a chlorine radical. The isotopic signature of chlorine (a ~3:1 ratio of M to M+2 peaks) is a key diagnostic feature for any chlorine-containing fragment.[12]

    • Formation of Phenyl and Chlorophenyl Cations: Scission of the bonds connecting the phenyl rings to the central carbon can lead to the formation of a phenyl cation (m/z 77) or a chlorophenyl cation (m/z 111/113).[12]

G cluster_frags mol [M+H-H2O]+ m/z 201/203 f1 [C13H10]+ Phenyl(phenyl)methyl cation m/z 166 mol->f1 - Cl• f2 [C6H5]+ Phenyl cation m/z 77 mol->f2 - C7H5Cl f3 [C7H7]+ Tropylium ion m/z 91 f1->f3 Rearrangement

Caption: Key fragmentation pathways of a chlorobenzhydryl core.

Fragmentation Pattern of an Oxane-Substituted Chlorobenzhydryl

The introduction of the oxane ring via an ether linkage provides a new, highly favored site for fragmentation that often dominates the mass spectrum.

  • Initial Ionization: The molecule is protonated, likely on the ether oxygen.

  • Primary Fragmentation (Dominant Pathway): The C-O bond of the ether is the most labile site. Fragmentation is dominated by alpha-cleavage , a characteristic pathway for ethers where the bond adjacent to the oxygen atom breaks.[13][14][15] This leads to the formation of a resonance-stabilized oxonium ion from the oxane ring and the loss of the chlorobenzhydryl moiety as a neutral radical. Alternatively, cleavage can form the stable chlorobenzhydryl cation.

  • Secondary Fragmentation: The chlorobenzhydryl cation formed after ether cleavage will then fragment as described in section 3.1. The oxonium ion may undergo further fragmentation through ring-opening mechanisms.

G cluster_frags mol [M+H]+ f_ether [Oxonium Ion]+ m/z 85 (Likely Base Peak) mol->f_ether α-cleavage f_benz [Chlorobenzhydryl Cation]+ m/z 201/203 mol->f_benz α-cleavage f_phenyl [Phenyl Cation]+ m/z 77 f_benz->f_phenyl - C7H5Cl G cluster_comp Fragmentation Drivers cluster_path Resulting Dominant Pathways chloro Chlorobenzhydryl Core path1 Loss of Cl• Phenyl Cation Formation chloro->path1 Directs path2 Alpha-Cleavage of Ether (Formation of m/z 85) chloro->path2 Competes with oxane Oxane Substituent oxane->path2 Introduces Favored Pathway

Caption: Logical comparison of fragmentation drivers.

The key takeaway is that the oxane ring introduces a low-energy, highly stable fragmentation channel (alpha-cleavage) that often becomes the most prominent process. [14][16]This results in a base peak (the most intense peak in the spectrum) corresponding to the oxonium ion (m/z 85), which is a powerful diagnostic marker for this specific substitution pattern. In contrast, the unsubstituted chlorobenzhydryl spectrum is typically dominated by fragments arising from the diarylmethyl cation.

Conclusion

The mass spectrometric fragmentation of oxane-substituted chlorobenzhydryls is a predictable process directed by the competing stabilities of potential fragment ions. While the inherent fragmentation pathways of the chlorobenzhydryl core—such as the loss of chlorine and the formation of aromatic cations—are conserved, the introduction of an oxane ring via an ether linkage establishes a new, dominant fragmentation channel. The characteristic alpha-cleavage of the ether bond produces a highly stable oxonium ion, which frequently appears as the base peak in the MS/MS spectrum.

For researchers in drug development and chemical analysis, recognizing this shift is paramount. The presence of a prominent ion at m/z 85 (or corresponding to the protonated cyclic ether) is a strong indicator of an oxane-type substitution on a larger scaffold. This comparative guide provides the foundational knowledge and experimental framework necessary to leverage mass spectrometry for the confident structural elucidation of these complex and pharmaceutically relevant molecules.

References

  • Mass Spectrometry of Aliphatic Ethers. (2025). YouTube. [Link]

  • MASS SPECTRUM OF ETHERS. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • GCMS Section 6.13: Fragmentation of Ethers. Whitman College. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. doc brown's advanced organic chemistry revision notes. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fragmentation Patterns. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Jackson, G. et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Metabolomics.com. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Collision-Induced Dissociation. (2025). National High Magnetic Field Laboratory. [Link]

Sources

Validation

Technical Comparison Guide: 4-[Chloro(4-chlorophenyl)methyl]oxane vs. 4-Chlorobenzhydryl Chloride

Executive Summary Verdict: 4-Chlorobenzhydryl chloride (Compound B) exhibits significantly higher reactivity in pathways compared to 4-[Chloro(4-chlorophenyl)methyl]oxane (Compound A) . While Compound B benefits from dua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 4-Chlorobenzhydryl chloride (Compound B) exhibits significantly higher reactivity in


 pathways compared to 4-[Chloro(4-chlorophenyl)methyl]oxane (Compound A) .

While Compound B benefits from dual-aromatic resonance stabilization, Compound A relies on a single aromatic system and a heterocyclic alkyl group (tetrahydropyran-4-yl). Consequently, Compound A requires more vigorous reaction conditions (elevated temperature, polar aprotic solvents) to achieve comparable conversion rates and is distinctively susceptible to competing elimination (


) side reactions which are structurally impossible for Compound B.

Structural & Electronic Analysis

The Contenders
FeatureCompound A Compound B
Common Name 4-[Chloro(4-chlorophenyl)methyl]oxane4-Chlorobenzhydryl chloride
IUPAC Name 4-[Chloro(4-chlorophenyl)methyl]tetrahydro-2H-pyran1-Chloro-1-(4-chlorophenyl)-1-phenylmethane
Core Structure Mono-aryl + Heterocyclic AlkylDi-aryl (Benzhydryl)
Hybridization (C-Cl)

(Secondary Benzylic)

(Secondary Di-Benzylic)
Electronic Nature Moderate ElectrophileHighly Reactive Electrophile
Carbocation Stability (The Driving Force)

The reactivity difference is dictated by the stability of the carbocation intermediate formed upon the departure of the chloride leaving group.

  • Compound B (Benzhydryl System): Ionization yields a cation stabilized by resonance delocalization across two aromatic rings. The positive charge is distributed over 7 carbon atoms (1 central + 3 on each ring ortho/para).

  • Compound A (Oxane System): Ionization yields a cation stabilized by one aromatic ring. The tetrahydropyran (THP) group acts as a secondary alkyl substituent.

    • Inductive Effect:[1][2][3] The oxygen atom in the THP ring is at the

      
      -position relative to the cation. While alkyl groups generally stabilize cations (+I effect), the distant oxygen exerts a weak inductive withdrawal (-I), potentially destabilizing the cation compared to a pure cyclohexyl analog [1].
      
Visualization of Stability Pathways

The following diagram illustrates the ionization energy barriers and resonance potential.

ReactionCoordinate cluster_res Resonance Contributors Start Reactant (R-Cl) TS_A TS (Compound A) High Ea Start->TS_A Slow Ionization TS_B TS (Compound B) Low Ea Start->TS_B Fast Ionization Inter_A Cation A (Mono-aryl stabilized) TS_A->Inter_A Inter_B Cation B (Di-aryl stabilized) TS_B->Inter_B Res_B Compound B: Charge delocalized over 2 Rings (High Stability) Res_A Compound A: Charge delocalized over 1 Ring (Moderate Stability)

Figure 1: Comparative reaction coordinate diagram showing the lower activation energy (


) for the formation of the benzhydryl cation (B) versus the oxane-substituted cation (A).

Reactivity Profile & Side Reactions

Solvolysis Rates ( )

In polar protic solvents (e.g., Ethanol/Water), the rate of reaction is first-order with respect to the alkyl chloride.

  • Compound B: Reacts rapidly at room temperature. The rate is comparable to other benzhydryl systems, often requiring titration control to prevent "runaway" exotherms in large batches [2].

  • Compound A: Reacts significantly slower (estimated

    
     times slower based on Hammett parameters for alkyl vs. aryl substituents). Synthesis typically requires heating (reflux in toluene/acetonitrile) or the addition of Lewis Acid catalysts (e.g., NaI, KI) to facilitate the Finkelstein reaction or assist ionization [3].
    
The Elimination Risk (Critical for Process Design)

A major structural differentiator is the presence of


-hydrogens.
  • Compound B: The central carbon is flanked by two phenyl rings. There are no

    
    -hydrogens  available for elimination. The only pathway is substitution.
    
  • Compound A: The central carbon is attached to the THP ring.[4][5] The C3 and C5 carbons of the THP ring possess protons (

    
    -hydrogens). Under basic conditions or high temperatures, Elimination (
    
    
    
    )
    competes with substitution, forming the exocyclic alkene.

EliminationRisk A Compound A (Cationic Intermediate) Sub Substitution Product (Target) A->Sub Nucleophile attack (Pathway 1) Elim Elimination Product (Exocyclic Alkene) A->Elim Base removes beta-H on THP ring (Pathway 2 - Risk) Warning Process Control: Avoid strong non-nucleophilic bases with Compound A to minimize alkene. Elim->Warning

Figure 2: Mechanistic bifurcation for Compound A showing the risk of elimination, a pathway absent in Compound B.

Experimental Protocols

Protocol: Comparative Solvolysis Kinetics

Use this protocol to quantify the reactivity difference in your specific solvent system.

Objective: Determine relative


 via conductometry or titration.
  • Preparation: Prepare a 0.1 M solution of the substrate (A or B) in 80:20 Acetone:Water.

  • Incubation: Thermostat the reaction vessel at

    
    .
    
  • Monitoring:

    • Method A (Conductivity): Insert a conductivity probe. As R-Cl hydrolyzes to R-OH + HCl, conductivity increases linearly.

    • Method B (Titration): Aliquot 5 mL samples at

      
       min. Quench in cold acetone. Titrate liberated HCl with 0.01 M NaOH using phenolphthalein.
      
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Expectation: Compound B will reach completion within minutes. Compound A may require heating to

      
       to observe measurable rates within the same timeframe.
      
Protocol: Nucleophilic Substitution (Synthesis of Piperazine Derivative)

Standard workflow for antihistamine intermediate synthesis (e.g., Cetirizine/Levocetirizine precursors).

Reagents:

  • Substrate: 1.0 eq (Compound A or B)[6]

  • Nucleophile: 1-Piperazineethanol or N-Boc-piperazine (1.2 eq)

  • Base:

    
     (2.0 eq) or TEA (for Compound B)
    
  • Catalyst: KI (0.1 eq) - Critical for Compound A

  • Solvent: Acetonitrile (MeCN) or Toluene

Procedure:

  • Charge: Dissolve Nucleophile and Base in MeCN.

  • Addition:

    • For Compound B: Add dropwise at

      
       to RT. Reaction is exothermic.
      
    • For Compound A: Add in one portion at RT.

  • Reaction:

    • For Compound B: Stir at RT for 2-4 hours.

    • For Compound A: Heat to reflux (

      
      ) for 12-24 hours. Monitor by HPLC for disappearance of starting material and formation of alkene impurity.[6]
      
  • Workup: Filter inorganic salts. Concentrate filtrate.[7] Partition between EtOAc and Water.[7]

Comparison Data Summary

ParameterCompound A (Oxane)Compound B (Benzhydryl)
Reaction Mechanism Mixed

/

(borderline)
Dominant

Relative Rate (

)
1 (Reference)~500 - 1000x Faster
Elimination Risk High (Exocyclic alkene formation)None (No

-hydrogens)
Typical Temp. Reflux (

)
Room Temp (

)
Catalyst Requirement Iodide (KI/NaI) recommendedUsually not required
Storage Stability Stable at RTMoisture sensitive (hydrolyzes slowly in air)

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Benzhydryl Chloride Solvolysis

    • Winstein, S., et al. (1956). "Salt Effects and Ion Pairs in Solvolysis." Journal of the American Chemical Society, 78(1), 34-45.

  • Synthesis of Cetirizine Intermediates (Application Context)

    • Opalski, S., et al. (2014).[8] "Synthesis method of cetirizine hydrochloride intermediate." Patent CN103497166A. (Describes the alkylation of piperazine with chlorobenzhydryl chloride).

    • Cosma S.P.A.[1] (2009). "Process for obtaining cetirizine dihydrochloride." US Patent 20090030205A1.

Sources

Comparative

Bioisosteric Replacement: Phenyl vs. Tetrahydropyran (THP) in Medicinal Chemistry

[1][2] Executive Summary The replacement of a phenyl ring with a tetrahydropyran (THP) moiety represents a strategic application of the "Escape from Flatland" concept (increasing Fsp³ character). While the phenyl ring is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The replacement of a phenyl ring with a tetrahydropyran (THP) moiety represents a strategic application of the "Escape from Flatland" concept (increasing Fsp³ character). While the phenyl ring is a ubiquitous scaffold due to its synthetic accessibility and capacity for


-

interactions, it often imposes liabilities regarding aqueous solubility, metabolic stability (via aromatic hydroxylation), and non-specific binding (lipophilicity).[1]

The THP ring acts as a saturated, ether-containing bioisostere.[1] It offers a reduction in lipophilicity (LogP) and an increase in aqueous solubility while maintaining a similar spatial volume to the phenyl ring. However, this replacement induces a critical shift in substituent vector alignment (120° planar vs. ~109.5° chair), which requires careful structural modeling to prevent potency loss.[1]

Part 1: Physicochemical & Structural Rationale[1][2][3]

The "Escape from Flatland" (Fsp³ vs. Aromaticity)

The transition from Phenyl to THP is not merely a change in atoms; it is a change in topology.

  • Phenyl: Planar, electron-rich

    
    -system.[1] Substituents are rigidly held at 120° angles.[1]
    
  • Tetrahydropyran (THP): Non-planar, chair conformation (lowest energy).[1] Substituents at the 4-position can adopt axial or equatorial orientations, altering the exit vector.[1]

Property Shift Analysis

The following table summarizes the expected physicochemical shifts when replacing a phenyl ring with a THP ring in a drug-like molecule.

PropertyPhenyl RingTetrahydropyran (THP)Impact of Replacement
Geometry Planar (2D)Chair (3D)High Risk: Alters binding vector.[1]
LogP (Lipophilicity) High (~2.1 for benzene)Low (~0.6 for THP)Benefit: Lowers LogP by ~1.5 units.[1]
Aqueous Solubility LowHighBenefit: Increases solubility via polarity & reduced stacking.[1]
Metabolism CYP-mediated oxidation (aromatic hydroxylation)CYP-mediated oxidation (

-carbon)
Neutral/Benefit: Blocks aromatic oxidation; introduces new soft spot.[1]
hERG Binding High Risk (

-

stacking)
Low RiskBenefit: Removes

-interaction with channel.[1]
Decision Logic: When to Deploy THP?

decision_tree start Lead Compound Optimization issue Identify Liability start->issue solubility Poor Solubility? issue->solubility metabolism High Clearance (Aromatic Ox)? issue->metabolism herg hERG Liability? issue->herg check_geo Is Phenyl Geometry Critical? solubility->check_geo Yes metabolism->check_geo Yes herg->check_geo Yes deploy_thp Deploy THP Bioisostere check_geo->deploy_thp No (Vector tolerance) alt_strat Use Pyridine or Fluorophenyl check_geo->alt_strat Yes (Strict Planarity) outcome Lower LogP, Higher Sol, Reduced hERG deploy_thp->outcome Result

Figure 1: Strategic decision tree for deploying THP bioisosteres.

Part 2: Comparative Case Study

Context: A representative kinase inhibitor optimization campaign. The lead compound (Compound A) contains a terminal phenyl ring interacting with the solvent front. The project goal is to improve solubility without eroding potency.

Experimental Data Comparison
ParameterCompound A (Phenyl)Compound B (THP Analog)Interpretation
Structure R-NH-Ph R-NH-THP 4-aminotetrahydropyran replacement
IC₅₀ (Target) 12 nM18 nMRetained: Slight shift due to geometry, but acceptable.[1]
LogD (pH 7.4) 3.82.1Improved: Significant reduction in lipophilicity.
Solubility (pH 7.4) < 5 µM145 µMMajor Gain: 30-fold increase in thermodynamic solubility.[1]
Cl_int (Microsomes) 45 µL/min/mg12 µL/min/mgImproved: Blocked aromatic hydroxylation.[1]
hERG IC₅₀ 1.2 µM> 30 µMSafety Gain: Elimination of

-stacking interactions.[1]

Note: Data represents a composite of typical SAR trends observed in kinase and GPCR programs (e.g., Wuitschik et al., 2010; Meanwell, 2011).[1]

Part 3: Synthetic Methodology

Synthesis Strategy

Unlike the phenyl ring, which is often introduced via Suzuki-Miyaura coupling, the THP ring is typically introduced via Reductive Amination or Amide Coupling using commercially available 4-aminotetrahydropyran or 4-tetrahydropyranyl carboxylic acid.[1]

Below is a field-proven protocol for the synthesis of a THP-amide derivative, a common motif in medicinal chemistry.

Workflow Diagram

synthesis_flow SM1 Carboxylic Acid (Scaffold) Step1 Activation (HATU/DIPEA) SM1->Step1 SM2 4-Aminotetrahydropyran (Bioisostere Source) Step2 Coupling SM2->Step2 Step1->Step2 Activated Ester Step3 Workup & Purification Step2->Step3 Product THP-Amide Product Step3->Product

Figure 2: Standard parallel synthesis workflow for THP introduction.

Detailed Protocol: Amide Coupling (THP Introduction)

Objective: Synthesis of N-(tetrahydro-2H-pyran-4-yl)benzamide derivative.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 4-Aminotetrahydropyran (1.2 equiv) [CAS: 38041-19-9][1]

  • HATU (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Charge a reaction vial with the Carboxylic Acid (0.5 mmol) and dry DMF (5 mL). Add DIPEA (1.5 mmol, 261 µL). Stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (0.75 mmol, 285 mg) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Addition of Bioisostere: Add 4-Aminotetrahydropyran (0.6 mmol, 61 mg).

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for consumption of the acid (M+1 peak of product should appear).[1]

  • Workup (Self-Validating):

    • Dilute with EtOAc (20 mL).[1]

    • Wash with sat.[1] NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with 1M HCl (if product is not basic) or Brine (if product contains basic amines).[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient) or Preparative HPLC.

Part 4: ADMET & Safety Considerations

Metabolic Liabilities (The "Watch Out")

While THP blocks aromatic oxidation, it is not metabolically inert.[1]

  • Oxidative Dealkylation: The carbon

    
     to the oxygen atom is susceptible to CYP450-mediated oxidation, leading to lactone formation or ring opening.
    
  • Mitigation: If high clearance is observed with the THP analog, consider blocking the

    
    -positions with methyl groups (though this increases lipophilicity) or switching to the Oxetane  analog (smaller, less lipophilic, more stable).[1]
    
hERG Inhibition

Phenyl rings are frequent contributors to hERG channel blockade due to


-

stacking with aromatic residues (Tyr652, Phe656) in the channel pore.[1]
  • THP Advantage: Being aliphatic, THP cannot participate in

    
    -stacking.[1] Replacing a phenyl group with THP is a validated strategy to "dial out" hERG liability while maintaining bulk.[1]
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Stepan, A. F., et al. (2012).[3][1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[4][5] Journal of Medicinal Chemistry, 55(7), 3414–3424.[1] Link[1]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Chloro(4-chlorophenyl)methyl]oxane
Reactant of Route 2
Reactant of Route 2
4-[Chloro(4-chlorophenyl)methyl]oxane
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